2-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-3-methylbutanoic acid
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Overview
Description
2-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-3-methylbutanoic acid is a compound with the molecular formula C6H11NO4S. It is also known as S-(2-carboxyethyl)-L-cysteine. This compound is a derivative of cysteine, an amino acid that contains a thiol group. The presence of the thiol group makes it a valuable compound in various biochemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-3-methylbutanoic acid typically involves the reaction of L-cysteine with an appropriate carboxyethylating agent. One common method is the reaction of L-cysteine with acrylonitrile, followed by hydrolysis to yield the desired product. The reaction conditions often include:
Temperature: Room temperature to moderate heating
Solvent: Aqueous or organic solvents
Catalysts: Acid or base catalysts to facilitate the reaction
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include:
Continuous flow reactors: to maintain consistent reaction conditions
Purification steps: such as crystallization or chromatography to isolate the pure compound
Chemical Reactions Analysis
Types of Reactions
2-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, iodine
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Alkyl halides, acyl chlorides
Major Products
Disulfides: from oxidation
Alcohols: from reduction
Amides and esters: from substitution reactions
Scientific Research Applications
2-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein structure and function due to its thiol group.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-3-methylbutanoic acid involves its interaction with various molecular targets:
Thiol group: Can form disulfide bonds with other thiol-containing molecules, affecting protein structure and function.
Amino group: Can participate in hydrogen bonding and electrostatic interactions, influencing molecular recognition and binding.
Comparison with Similar Compounds
Similar Compounds
Cysteine: The parent amino acid with a similar thiol group.
Homocysteine: Another amino acid with a thiol group but a different carbon chain structure.
Penicillamine: A derivative of cysteine used in the treatment of Wilson’s disease and rheumatoid arthritis.
Properties
CAS No. |
13462-82-3 |
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Molecular Formula |
C8H15NO4S |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
2-[(2R)-2-amino-2-carboxyethyl]sulfanyl-3-methylbutanoic acid |
InChI |
InChI=1S/C8H15NO4S/c1-4(2)6(8(12)13)14-3-5(9)7(10)11/h4-6H,3,9H2,1-2H3,(H,10,11)(H,12,13)/t5-,6?/m0/s1 |
InChI Key |
VTZMQMMVPPUXOC-ZBHICJROSA-N |
Isomeric SMILES |
CC(C)C(C(=O)O)SC[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)O)SCC(C(=O)O)N |
Origin of Product |
United States |
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